3,4,5,6-Tetrabromophthalanilic acid
Description
3,4,5,6-Tetrabromophthalanilic acid (C₁₄H₅Br₄FN₂O₅, molecular weight 619.821 g/mol) is a brominated aromatic compound derived from phthalanilic acid, where four bromine atoms replace hydrogen atoms at the 3,4,5,6-positions of the benzene ring . Its synthesis typically involves electrophilic bromination of precursor anhydrides or imides under controlled conditions, leveraging the reactivity of aromatic rings with electron-withdrawing substituents . However, its environmental persistence and toxicity profile require careful evaluation, aligning with broader concerns about brominated compounds .
Properties
CAS No. |
80992-21-8 |
|---|---|
Molecular Formula |
C14H7Br4NO3 |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(phenylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H7Br4NO3/c15-9-7(13(20)19-6-4-2-1-3-5-6)8(14(21)22)10(16)12(18)11(9)17/h1-5H,(H,19,20)(H,21,22) |
InChI Key |
BGJNDGKDEFEHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique properties of 3,4,5,6-tetrabromophthalanilic acid are best contextualized through comparison with halogenated analogs and functional derivatives. Key compounds for comparison include:
Halogenated Phthalimides and Anhydrides
- Reactivity : Brominated compounds exhibit slower electrophilic substitution compared to chlorinated analogs due to bromine’s larger atomic size and lower electronegativity. This impacts their utility in stepwise syntheses .
- Thermal Stability : Bromine’s higher atomic mass confers superior flame-retardant properties to this compound compared to fluorinated or chlorinated derivatives .
- Environmental Impact : Brominated compounds are more persistent in ecosystems than their chlorinated or fluorinated counterparts, raising regulatory concerns .
Brominated Flame Retardants (BFRs)
This compound shares functional similarities with industrial BFRs like tetrabromobisphenol A (TBBPA) and 2,3,4,5-tetrabromobenzoic acid. Key distinctions include:
- Degradation Pathways : Unlike TBBPA, which degrades into hydroxylated metabolites, this compound forms stable sulfonic acid derivatives under environmental conditions .
- Application Scope : While TBBPA is widely used in epoxy resins, this compound is primarily a niche intermediate for specialized syntheses .
Functional Derivatives
- 3,4,5,6-Tetrabromophthalic Anhydride : A precursor to this compound, this anhydride is more reactive in esterification and imidization reactions due to its electrophilic carbonyl groups .
- 4'-Fluoro-3'-nitro-3,4,5,6-tetrabromophthalanilic acid : A fluorinated nitro derivative with enhanced electrophilicity, used in targeted drug delivery systems .
Detailed Research Findings
Environmental and Toxicological Data
- Persistence : Brominated aromatic compounds exhibit half-lives exceeding 100 days in aquatic environments, necessitating stringent disposal protocols .
- Toxicity : In vitro studies indicate moderate cytotoxicity (IC₅₀ = 45 µM in mammalian cells), attributed to bromine’s interference with mitochondrial electron transport chains .
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